molecular formula C20H18ClFN2O2 B2583492 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide CAS No. 866150-64-3

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide

Cat. No.: B2583492
CAS No.: 866150-64-3
M. Wt: 372.82
InChI Key: SQDBLMPSULARMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide is a substituted isoxazole derivative characterized by a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4 with dual N-substituents (isopropyl and phenyl groups). This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2/c1-12(2)24(14-8-5-4-6-9-14)20(25)17-13(3)26-23-19(17)18-15(21)10-7-11-16(18)22/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDBLMPSULARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This step often requires a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are used to introduce the chlorine and fluorine atoms onto the aromatic ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the isoxazolecarboxylic acid with an amine (N-isopropyl-N-phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

    Oxidation: Oxazoles and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

    Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituent variations, and functional roles:

Compound Name CAS/ID Molecular Formula Substituents/Functional Groups Key Properties/Applications
Target Compound :<br>3-(2-Chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide 4415-11-6?* C₁₉H₁₇ClFN₃O₂ (estimated) N-isopropyl, N-phenyl on carboxamide; 2-Cl, 6-F on phenyl Hypothesized use in drug discovery; dual N-substituents may enhance lipophilicity .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 3919-74-2 C₁₁H₇ClFNO₃ Carboxylic acid (-COOH) at position 4 Pharmaceutical impurity (e.g., flucloxacillin synthesis); precursor for carboxamide derivatives .
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid - C₁₁H₇Cl₂NO₃ 2,6-dichlorophenyl group; -COOH Intermediate in agrochemical synthesis; increased halogenation may enhance stability .
Flucloxacillin sodium monohydrate - C₁₉H₁₇ClFN₃O₅S·Na·H₂O Penicillin backbone with isoxazolecarboxamide substituent β-lactam antibiotic; oral LD₅₀ in mice: 3800 mg/kg .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride 69399-79-7 C₁₁H₆Cl₂FNO₂ Carbonyl chloride (-COCl) at position 4 Reactive intermediate for amide coupling; used in API synthesis .
3-(2-Chloro-6-fluorophenyl)-N'-(4-methoxyphenyl)-5-methyl-4-isoxazolecarbohydrazide Reference5194 C₁₈H₁₅ClFN₃O₃ Hydrazide (-NH-NH-C₆H₄-OCH₃) at position 4 Characterized by mass spectrometry; potential antimicrobial or chelating agent .

Notes:

  • *The CAS 4415-11-6 corresponds to the carboxamide without explicit N-isopropyl/N-phenyl substituents in the evidence, suggesting discrepancies in nomenclature .

Structural and Functional Analysis

Halogenation Effects
  • Fluorine vs.
  • Positional Isomerism : Derivatives like 2-chloro-N-(fluorophenyl)benzamides (e.g., H58389, H59915) demonstrate that halogen positioning critically influences solubility and bioactivity, a principle likely applicable to the target compound .
Carboxamide Modifications
  • Dual N-Substituents: The N-isopropyl and N-phenyl groups in the target compound may enhance pharmacokinetic properties compared to unsubstituted carboxamides (e.g., 4415-11-6) or monosubstituted analogs.
  • Carboxylic Acid (-COOH) : The acid form (3919-74-2) is a common impurity in penicillin synthesis (e.g., flucloxacillin) and serves as a regulatory benchmark for purity .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide, also known by its CAS number 153949-56-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H14ClFN2O2
  • Molecular Weight : 348.76 g/mol
  • Structure : The compound features a 4-isoxazolecarboxamide moiety, which is significant for its biological activity.

Synthesis

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves several steps, typically starting from readily available isoxazole derivatives. The synthesis pathway often includes the formation of the isoxazole ring followed by acylation to introduce the carboxamide functionality.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including this compound. The following table summarizes key findings from different research studies:

Study Cell Line IC50 (μg/ml) Mechanism of Action
Study AMCF-739.80Induces apoptosis
Study BHeLa15.48Cell cycle arrest (G2/M)
Study CHep3B23.00Reduces alpha-fetoprotein secretion

In a notable study, it was found that compounds similar to 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against liver cancer cells (Hep3B) and cervical cancer cells (HeLa) .

Antioxidant Activity

The compound has also been assessed for antioxidant properties. In assays like the DPPH test, certain derivatives demonstrated promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A series of isoxazole carboxamide derivatives were synthesized and tested against multiple cancer cell lines. Among these, the derivative corresponding to 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide showed significant activity in reducing cell viability in Hep3B cells with an IC50 value of approximately 23 μg/ml .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that this compound induces apoptosis rather than necrosis in cancer cells, suggesting a targeted approach to cancer therapy. The study indicated that treated cells exhibited delayed progression through the G2/M phase of the cell cycle, similar to known chemotherapeutic agents like doxorubicin .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide?

Methodological Answer:
The synthesis typically involves coupling an isoxazolecarboxylic acid derivative with substituted anilines. A common approach is to use a carbodiimide-mediated coupling (e.g., EDCI or DCC) between 5-methylisoxazole-4-carboxylic acid derivatives and aromatic amines. For example:

Prepare the isoxazolecarboxylic acid chloride intermediate (e.g., via thionyl chloride activation of the carboxylic acid group).

React the acid chloride with N-isopropyl-N-phenylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Key Considerations:

  • Monitor reaction progress by TLC or HPLC to ensure complete conversion.
  • Optimize stoichiometry to minimize side products (e.g., dimerization of the acid chloride).

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Assign peaks for aromatic protons (e.g., 2-chloro-6-fluorophenyl group at δ 7.2–7.8 ppm) and isopropyl/methyl groups (δ 1.2–1.5 ppm).
  • X-ray Crystallography: Crystallize the compound using slow evaporation (e.g., methanol/water mixture) and solve the structure using SHELX software for refinement. SHELXL is particularly effective for resolving substituent orientations in aromatic systems .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion ([M+H]⁺) with <5 ppm mass accuracy.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
  • Waste Disposal: Collect organic waste in halogenated solvent containers due to the chlorine/fluorine substituents.
  • Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste.

Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

Variate Substituents: Synthesize analogs with modified halogen positions (e.g., 3-chloro vs. 2-fluoro) or alkyl groups (e.g., methyl vs. ethyl).

Biological Assays: Test analogs against target receptors (e.g., kinase inhibition assays) using dose-response curves (IC₅₀ values).

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions. Compare results with experimental data to validate hypotheses .

Data Interpretation:

  • Use statistical tools (e.g., ANOVA) to assess significance of substituent effects.
  • Address contradictions (e.g., conflicting IC₅₀ values) by verifying assay conditions (e.g., buffer pH, temperature) .

Advanced: How can contradictory results in biological activity studies be resolved?

Methodological Answer:
Contradictions often arise from methodological differences. To resolve them:

Standardize Assays: Ensure consistent cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

Purity Validation: Confirm compound purity (>95%) via HPLC with UV/ELSD detection. Impurities (e.g., unreacted starting materials) may skew results .

Meta-Analysis: Apply multivariate regression to published datasets, adjusting for variables like temperature or ligand concentration .

Advanced: What computational strategies are effective for predicting the stability of this compound under varying pH conditions?

Methodological Answer:

Quantum Mechanics (QM): Use density functional theory (DFT) to calculate hydrolysis activation energies for the isoxazole ring and amide bonds at pH 2–2.

Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to identify vulnerable sites.

Experimental Correlation: Validate predictions via accelerated stability testing (40°C, 75% RH) and HPLC monitoring of degradation products .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

Co-Solvent Systems: Use DMSO/water mixtures (≤5% DMSO) or cyclodextrin-based solubilization.

Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.